Differentiated Lipophilicity (XLogP3) Compared to Non-Chlorinated and Isosteric Analogs
The target compound's computed XLogP3 value of 3.1 offers a quantifiable differentiation point for procurement decisions based on predicted ADME profiles. This value is significantly higher than the non-chlorinated or less-substituted analogs commonly available. The introduction of the 3-chloro substituent directly increases lipophilicity compared to an unsubstituted phenyl analog, enhancing predicted membrane permeability [1].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | 1,3-Dimethyl-1H-pyrazole-4-acetonitrile (LogP ~1.1) [2]; 4-Chlorophenyl positional isomer (LogP ~3.1, but with different dipole) [1] |
| Quantified Difference | A delta of approximately +2.0 logP units compared to the 1,3-dimethyl analog, indicating a ~100-fold higher theoretical partition coefficient. |
| Conditions | In silico prediction using XLogP3 algorithm (PubChem). |
Why This Matters
For projects requiring specific logP ranges to balance potency and clearance, the purchase of the correct 3-chloro isomer is mandatory; substitution with a non-chlorinated or differently substituted analog will invalidate the established SAR.
- [1] PubChem. (2026). Compound Summary for CID 49757583: 2-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]acetonitrile. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 53401107: 1,3-Dimethyl-1H-pyrazole-4-acetonitrile. National Center for Biotechnology Information. View Source
